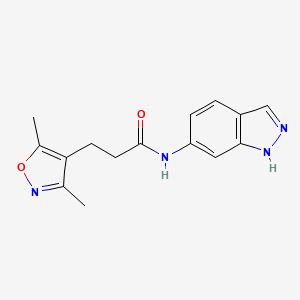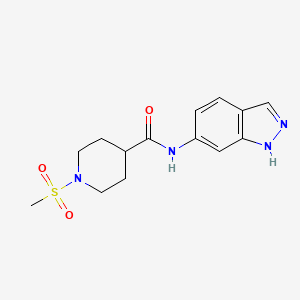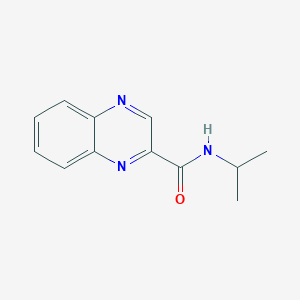![molecular formula C13H12N2O5 B6577296 {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate CAS No. 656813-49-9](/img/structure/B6577296.png)
{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate (CMPPA) is a synthetic compound that has been studied for its potential applications in scientific research. CMPPA is a derivative of pyrano[2,3-c]pyridine, a heterocyclic compound consisting of a six-membered ring with two nitrogen atoms. CMPPA has a wide range of applications in chemical synthesis, drug discovery, and biochemical research.
作用機序
The mechanism of action of {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate is not fully understood. However, it is believed that {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate acts as an inhibitor of certain enzymes, such as protein kinases and phosphatases, which are involved in signal transduction pathways. {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in inflammation. In addition, {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission.
Biochemical and Physiological Effects
{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has been studied for its potential biochemical and physiological effects. In animal studies, {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. In addition, {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has been shown to have antioxidant, anti-hyperlipidemic, and anti-diabetic effects. {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has a number of advantages and limitations for lab experiments. One of the main advantages of {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate is that it is relatively stable and can be stored for long periods of time without significant degradation. In addition, {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate is relatively non-toxic and can be used in a variety of laboratory experiments. However, {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate is not very soluble in water and may require the use of organic solvents for some experiments.
将来の方向性
The potential applications of {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate are still being explored. Future research could focus on the development of new synthesis methods for {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate, as well as the development of new drugs and other compounds that could be synthesized using {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate. In addition, future research could focus on the biochemical and physiological effects of {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate, as well as its potential therapeutic applications. Finally, future research could focus on the development of new methods for detecting and quantifying {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate in biological samples.
合成法
{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate can be synthesized using a variety of methods, including the reaction of pyrano[2,3-c]pyridine with ethyl chloroformate, followed by reaction with methyl acetate. This method produces {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate in high yields and is often used for large-scale production. Another method involves the reaction of pyrano[2,3-c]pyridine with ethyl chloroformate, followed by reaction with methyl acetate and potassium carbonate. This method produces {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate in high yields and is often used for large-scale production.
科学的研究の応用
{3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has a wide range of applications in scientific research, including drug discovery, chemical synthesis, and biochemical research. {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has been used to synthesize a variety of drugs, including antifungal agents, antivirals, antibiotics, and anti-cancer drugs. {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has also been used as a reagent in chemical synthesis, as it can be used to synthesize a variety of compounds, including heterocyclic compounds, amines, and peptides. In addition, {3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate has been used in biochemical research, as it can be used to detect and quantify a variety of biological molecules, including proteins, carbohydrates, and nucleic acids.
特性
IUPAC Name |
(3-carbamoyl-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-6-11-9(3-10(12(14)17)13(18)20-11)8(4-15-6)5-19-7(2)16/h3-4H,5H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVQVGFXDJJXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)N)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid (3-carbamoyl-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B6577221.png)
![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)
![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)


![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)
![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)
![4H,5H,6H,7H,8H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B6577283.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577302.png)
![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6577305.png)
![4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6577312.png)